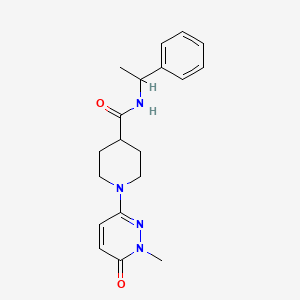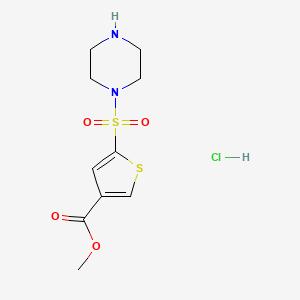![molecular formula C7H16INO2S B2838281 N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide CAS No. 2247088-10-2](/img/structure/B2838281.png)
N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide is a chemical compound with the molecular formula C7H16INO2S and a molecular weight of 305.18 g/mol . This compound is characterized by the presence of an iodine atom, a sulfonamide group, and a branched alkyl chain. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide typically involves the reaction of 3,3-dimethylbutan-2-amine with methanesulfonyl chloride, followed by iodination. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the hazardous reagents involved .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]methanesulfonamide or N-[(2R)-1-amino-3,3-dimethylbutan-2-yl]methanesulfonamide.
Oxidation Reactions: Products include N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonic acid.
Reduction Reactions: Products include N-[(2R)-3,3-dimethylbutan-2-yl]methanesulfonamide.
Mecanismo De Acción
The mechanism of action of N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2R)-1-Bromo-3,3-dimethylbutan-2-yl]methanesulfonamide
- N-[(2R)-1-Chloro-3,3-dimethylbutan-2-yl]methanesulfonamide
- N-[(2R)-1-Fluoro-3,3-dimethylbutan-2-yl]methanesulfonamide
Uniqueness
N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more effective in certain substitution and reduction reactions .
Propiedades
IUPAC Name |
N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16INO2S/c1-7(2,3)6(5-8)9-12(4,10)11/h6,9H,5H2,1-4H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSDPIWKFJWQRR-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CI)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CI)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)
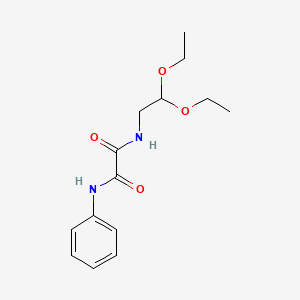
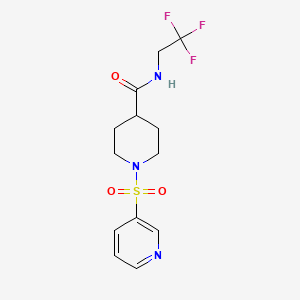
![2-(benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2838204.png)
![7-Fluoro-3-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2838209.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)
![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)

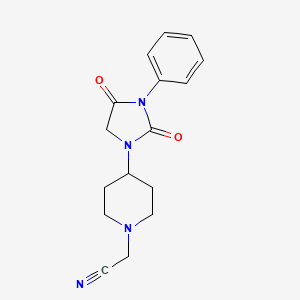

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2838215.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2838216.png)
